molecular formula C15H19N3O7 B12096694 (S)-2-Nitrophenyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

(S)-2-Nitrophenyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

Cat. No.: B12096694
M. Wt: 353.33 g/mol
InChI Key: KSOSHRILCLONAA-UHFFFAOYSA-N
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Description

(S)-2-Nitrophenyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate (referred to hereafter as the target compound) is an asparagine derivative with a protected amino group and a reactive nitrophenyl ester moiety. Its structure includes:

  • A tert-butoxycarbonyl (Boc) group for amine protection, enhancing stability during synthetic processes.
  • A 4-oxobutanoate backbone with an amino group, characteristic of aspartic acid/asparagine analogs.
  • A 2-nitrophenyl ester, which acts as an activating group for nucleophilic substitution or peptide coupling reactions .

This compound is primarily used in peptide synthesis and biochemical studies, where its nitrophenyl ester facilitates efficient amide bond formation under mild conditions.

Properties

IUPAC Name

(2-nitrophenyl) 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-9(8-12(16)19)13(20)24-11-7-5-4-6-10(11)18(22)23/h4-7,9H,8H2,1-3H3,(H2,16,19)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOSHRILCLONAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps

  • Activation of the Carboxylic Acid :

    • The parent acid, 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid (CAS 142847-17-4), is treated with a chloroformate (e.g., p-nitrophenyl chloroformate) in anhydrous conditions.

    • Reaction conditions: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 1–2 hours.

  • Displacement with (S)-2-Nitrophenol :

    • The activated ester reacts with (S)-2-nitrophenol in the presence of a base (e.g., pyridine or triethylamine).

    • Example conditions: Room temperature, 12–24 hours, yielding the nitrophenyl ester.

Catalytic Synthesis

Patents describe catalytic methods for nitro-aryl derivatives, which could be adapted for this compound.

Key Steps

  • Cyclocondensation :

    • A nitrostyrene derivative reacts with a diamine precursor under catalytic conditions.

    • Example catalyst: N-Methylmorpholine (NMM) or other Lewis acids.

  • Post-Functionalization :

    • Introduction of the Boc group via standard protecting group chemistry.

Table 2: Catalytic Reaction Parameters

ParameterDetailsReference
CatalystN-Methylmorpholine or Lewis acid
Temperature30–60°C
SolventDichloromethane (DCM) or THF
Reaction time0.5–2 hours
Yield (analogous compounds)60–85% (estimated based on similar nitro-aryl syntheses)

Alternative Routes: Boc Protection and Esterification

For compounds with sensitive functional groups, stepwise protection is critical.

Stepwise Protocol

  • Asparagine Derivative Synthesis :

    • Start with L-asparagine, protect the amine with Boc using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaHCO₃/DMF).

  • Esterification :

    • Convert the carboxylic acid to an ester using p-nitrophenyl chloroformate, followed by nucleophilic substitution with (S)-2-nitrophenol.

Table 3: Boc Protection and Esterification Workflow

StepReagents/ConditionsYield*Reference
Boc ProtectionBoc₂O, NaHCO₃, DMF, 0°C → RT, 16 hours70–90%
Activationp-Nitrophenyl chloroformate, DCM, 0°C → RT, 1 hour
Displacement(S)-2-Nitrophenol, pyridine, RT, 24 hours

*Yields inferred from analogous reactions.

Challenges and Optimization

  • Stereochemical Control : The (S)-configuration requires enantioselective synthesis or resolution, often achieved via chiral auxiliaries or asymmetric catalysis.

  • Boc Stability : Prolonged exposure to acidic conditions may lead to Boc deprotection, necessitating careful pH control.

  • Purification : Silica gel chromatography is preferred due to the compound’s polar nature (H-bond donors/acceptors).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Activated EsterHigh efficiency, scalableRequires anhydrous conditions
Catalytic SynthesisMild conditions, short reaction timesLimited substrate scope
Stepwise Boc ProtectionClear functional group controlMulti-step process, lower overall yield

Chemical Reactions Analysis

Types of Reactions

(S)-2-Nitrophenyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of new amide or ester compounds.

Scientific Research Applications

Anticancer Properties
Research indicates that (S)-2-Nitrophenyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed selective cytotoxicity, potentially through mechanisms involving apoptosis induction and modulation of cell survival pathways . The compound's structure allows it to interact with specific biological targets, making it a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition
The compound has been evaluated for its role as an inhibitor of certain enzymes involved in cancer progression. For example, it has been compared to other inhibitors in studies focusing on cyclin-dependent kinase (CDK) pathways, which are crucial for cell cycle regulation . The structural modifications imparted by the tert-butoxycarbonyl group enhance its stability and bioavailability, making it more effective as a therapeutic agent.

Case Studies

  • Cytotoxicity Assays
    A series of assays were conducted to evaluate the cytotoxic effects of (S)-2-Nitrophenyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate on different cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations .
  • Mechanistic Studies
    Investigations into the mechanism of action revealed that the compound may induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death processes. This was supported by flow cytometry analyses showing increased levels of apoptotic markers in treated cells .

Mechanism of Action

The mechanism of action of (S)-2-Nitrophenyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrophenyl group can participate in various chemical reactions, altering the activity of the target molecule. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with other molecules, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Ester Group Molecular Weight Key Functional Features Reactivity/Applications Purity Reference
(S)-2-Nitrophenyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate 2-Nitrophenyl ~394.4 (estimated*) Boc-protected amine, nitrophenyl ester High reactivity in peptide coupling due to nitrophenyl leaving group N/A
(S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate (QW-9277) Ethyl ~304.3 Boc-protected amine, ethyl ester Lower reactivity; requires stronger conditions for activation 95%
tert-Butyl (S)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoate (S16) tert-Butyl ~288.4 Dual Boc and tert-butyl protection High steric hindrance; used in stable intermediates for asymmetric synthesis N/A
(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-((2-methoxy-2-oxoethyl)amino)-4-oxobutanoate Benzyl 394.4 Additional methoxy-oxoethylamino group Enhanced hydrogen bonding potential; tailored for specific solubility profiles N/A

*Estimated based on molecular formula analogs.

Functional Group Impact

  • Boc Protection: Common across all analogs, the Boc group prevents unwanted side reactions at the amino group while allowing controlled deprotection under acidic conditions.
  • Aromatic vs. In contrast, ethyl and tert-butyl esters prioritize solubility in organic solvents .

Biological Activity

(S)-2-Nitrophenyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate, commonly referred to as a derivative of 4-amino-2-nitrobutanoic acid, has garnered attention in recent research due to its potential biological activities. This compound is characterized by a complex structure that includes a nitrophenyl group and a tert-butoxycarbonyl (Boc) protective group, which plays a significant role in its reactivity and biological interactions.

  • Molecular Formula : C₉H₁₈N₂O₄
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 2899-79-8
  • Storage Conditions : Recommended to be kept in a dark place under inert atmosphere at room temperature .

The biological activity of (S)-2-Nitrophenyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is primarily attributed to its interactions with various enzymes and receptors. Research has indicated that compounds with similar structures can act as inhibitors of key metabolic enzymes, particularly those involved in retinoic acid metabolism. For instance, aryl substituted methyl 2-(4-nitrophenyl)-4-oxo compounds demonstrated moderate inhibitory potency towards liver microsomal enzymes, suggesting that the nitrophenyl moiety may enhance enzyme binding affinity .

Inhibition Studies

Recent studies have shown that derivatives of nitrophenyl compounds exhibit varying degrees of inhibitory activity against specific enzymes:

  • Inhibition Potency : Compounds related to (S)-2-Nitrophenyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate have shown inhibition rates ranging from 4% to 78% against liver microsomal enzymes involved in retinoic acid metabolism, depending on structural modifications .
  • Case Study : A study involving the synthesis and evaluation of various nitrophenyl derivatives found that specific substitutions significantly increased inhibitory potency. For example, the introduction of halogen groups on the phenyl ring enhanced activity compared to unsubstituted analogs .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. The presence of the nitro group is essential for enhancing the electron-withdrawing capacity, which may facilitate stronger interactions with target enzymes. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing for further functionalization and potential enhancement of biological activity.

Structural FeatureImpact on Activity
Nitro GroupIncreases enzyme binding affinity
Boc GroupProvides stability; can be removed for reactivity
Aryl SubstituentsModifications can enhance or reduce potency

Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Inhibition : Research indicates that modifications to the nitrophenyl structure can lead to compounds with improved inhibitory effects on metabolic enzymes, suggesting potential therapeutic applications in metabolic disorders .
  • Pharmacological Potential : The compound's ability to inhibit specific enzyme pathways indicates potential use in drug development for conditions related to retinoic acid metabolism dysregulation, such as certain cancers or skin disorders .

Q & A

Q. What computational tools predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Apply Fukui function analysis (using Gaussian 16) to identify electrophilic sites (e.g., carbonyl carbon). Molecular dynamics (MD) simulations (AMBER) model solvent effects on transition states. Validate with kinetic studies (e.g., pseudo-first-order rate constants) .

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